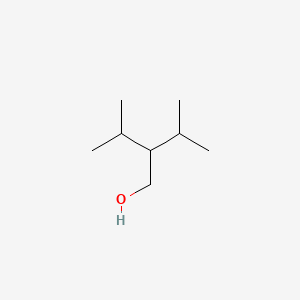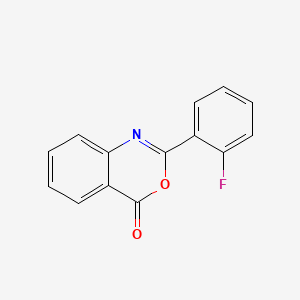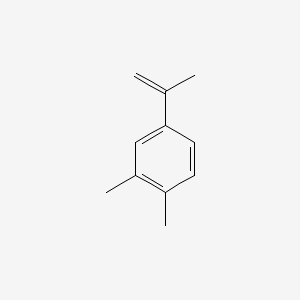
4-Isopropenyl-o-xylene
Overview
Description
4-Isopropenyl-o-xylene , also known as 1,2-dimethyl-4-(prop-1-en-2-yl)benzene , is an organic compound with the molecular formula C₁₁H₁₄ . It belongs to the class of aromatic hydrocarbons and is structurally related to xylene. The compound exhibits a distinct aromatic odor and is commonly used in industrial processes and research applications .
Scientific Research Applications
Environmental and Occupational Exposure
Xylene, a cyclic hydrocarbon which includes 4-Isopropenyl-o-xylene, is widely used in various industries such as dyes, paints, and polishes. Its environmental impact and health concerns, particularly related to occupational exposure, have been extensively studied. For instance, xylene vaporizes easily and can cause irritation of the nose, eyes, and throat, leading to neurological, gastrointestinal, and reproductive effects. Long-term exposure may have severe effects on respiratory, central nervous, cardiovascular, and renal systems (Niaz et al., 2015).
Polymer Crystallization
Research on polymers, specifically isotactic poly-4-methylpentene-1 and polyoxymethylene, has revealed that these materials can be crystallized from solutions containing xylene. This process is crucial for understanding the molecular structure and morphology of polymers, which has implications in material science and engineering (Bassett et al., 1964).
Polymer Modification
Another significant application involves the study of poly 4-methylpentene-1 in xylene solutions. This work has contributed to the understanding of the polymorphism of this polymer, including the identification of different crystalline structures formed under various conditions (Charlet et al., 1984).
Industrial Applications
In the petroleum and rubber industries, xylene isomers, including this compound, play a significant role. For example, a study on the depolymerization stability of copolymers involving isopropenyl-p-xylene suggests its potential use as a viscosity-index improver with good temperature properties (Sadykhov & Khanlarov, 1972).
Chemical Separation Technology
The separation of xylene isomers, including p-xylene which is closely related to this compound, is a major challenge in the chemical industry. Advanced materials and methods are being developed for this purpose, such as the use of dynamic metal-organic frameworks for selective adsorption (Mukherjee et al., 2014).
Semiconductor Technology
This compound isomers have been studied in the context of semiconductor technology. For instance, experimental and theoretical studies using scanning tunneling microscopy have been conducted to understand the adsorption of xylene isomers on surfaces like Pd(111), which is crucial for microelectronics and nanotechnology applications (Futaba et al., 2002).
Advanced Oxidation Processes
In molecular catalysis, studies have been conducted on the oxidation of p-xylene to produce 4-hydroxymethylbenzoic acid, a high-value-added compound. This research has implications for chemical synthesis and industrial applications (Li et al., 2019).
properties
IUPAC Name |
1,2-dimethyl-4-prop-1-en-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-8(2)11-6-5-9(3)10(4)7-11/h5-7H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQYYLSXKMCPJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051826 | |
| Record name | 1,2-Dimethyl-4-(1-methylethenyl)-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18908-16-2 | |
| Record name | 4-Isopropenyl-o-xylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018908162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC87580 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dimethyl-4-(1-methylethenyl)-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ISOPROPENYL-O-XYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9A2L38802 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



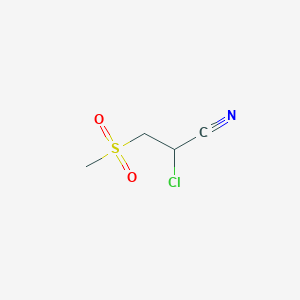
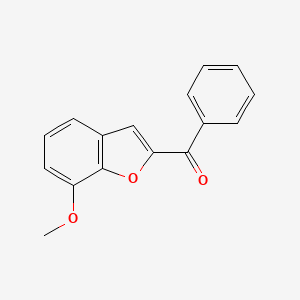
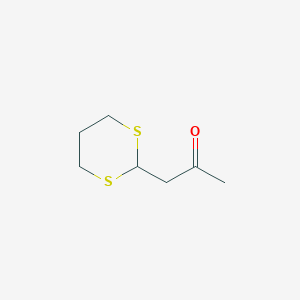
![2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3048902.png)
![[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B3048903.png)
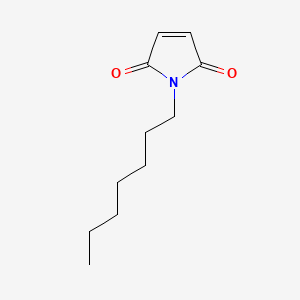
![6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3048905.png)
![2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid](/img/structure/B3048906.png)

![6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol](/img/structure/B3048912.png)
